3-(3-Quinolinyl)aniline
Overview
Description
3-(3-Quinolinyl)aniline is an organic compound that features a quinoline ring system attached to an aniline moiety The quinoline structure is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde .
Industrial Production Methods: Industrial production of 3-(3-Quinolinyl)aniline may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Quinolinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-(3-Quinolinyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-Quinolinyl)aniline and its derivatives often involves interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Quinoline: A simpler structure without the aniline group, used in antimalarial drugs like chloroquine.
Quinolone: Contains a carbonyl group at position 4, widely used as antibiotics.
Quinazoline: Similar structure with an additional nitrogen atom, used in anticancer drugs.
Uniqueness: 3-(3-Quinolinyl)aniline is unique due to the presence of both the quinoline and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Properties
IUPAC Name |
3-quinolin-3-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)17-10-13/h1-10H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUODYRDLFIKXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310021 | |
Record name | 3-(3-Quinolinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176032-72-7 | |
Record name | 3-(3-Quinolinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176032-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Quinolinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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